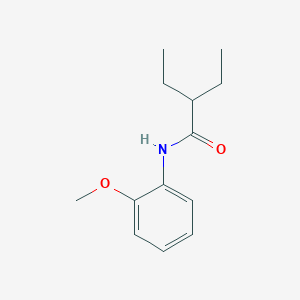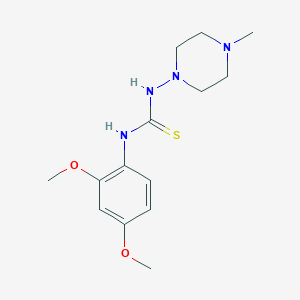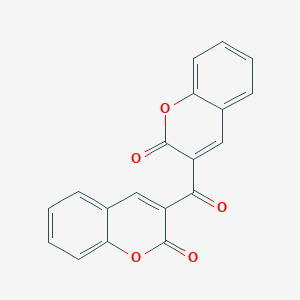
3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development and other research applications.
作用機序
The mechanism of action of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and other molecular targets. The compound has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. It has also been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antitumor activities, 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to reduce oxidative stress and inflammation in various animal models, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is its versatility in research applications. It can be used in a variety of experiments, including cell culture studies, animal models, and drug delivery systems. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a promising compound with potential applications in various fields of scientific research. Its versatility and range of biochemical and physiological effects make it a valuable candidate for drug development and other research applications. Further studies are needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
合成法
The synthesis of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate involves the reaction of 2-hydroxy-4-quinolinecarboxylic acid with methoxycarbonyl chloride in the presence of triethylamine as a base. The resulting intermediate is then reacted with benzyl bromide to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学的研究の応用
3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-18(22)13-6-4-5-12(9-13)11-25-19(23)15-10-17(21)20-16-8-3-2-7-14(15)16/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVSFZXOEQPKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)





![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)